molecular formula C20H17ClN6O7 B14061248 Benzoic acid, 3,5-dinitro-, (5-chloro-1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 100757-08-2

Benzoic acid, 3,5-dinitro-, (5-chloro-1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B14061248
CAS No.: 100757-08-2
M. Wt: 488.8 g/mol
InChI Key: WYMMDTJMVMKILY-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro-, (5-chloro-1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a useful research compound. Its molecular formula is C20H17ClN6O7 and its molecular weight is 488.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

100757-08-2

Molecular Formula

C20H17ClN6O7

Molecular Weight

488.8 g/mol

IUPAC Name

N-[5-chloro-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3,5-dinitrobenzamide

InChI

InChI=1S/C20H17ClN6O7/c21-13-1-2-17-16(9-13)18(20(29)25(17)11-24-3-5-34-6-4-24)22-23-19(28)12-7-14(26(30)31)10-15(8-12)27(32)33/h1-2,7-10,29H,3-6,11H2

InChI Key

WYMMDTJMVMKILY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Benzoic acid, 3,5-dinitro-, (5-chloro-1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a benzoic acid moiety, dinitro substituents, and an indole-based hydrazide. Its molecular formula is C26H21ClN8O8C_{26}H_{21}ClN_8O_8 with a molecular weight of approximately 570.93 g/mol. The presence of multiple nitro groups and a morpholine ring contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The dinitro and chloro substituents enhance the lipophilicity of the molecule, which is often correlated with improved antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget OrganismsReference
3,5-Dinitrobenzoic AcidModerateMRSA
AcylhydrazonesHighVarious Bacteria
NitrofurazoneHighGram-positive and Gram-negative bacteria

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies suggest that similar hydrazone derivatives can induce apoptosis in cancer cell lines through various mechanisms such as inhibition of specific enzymes or modulation of signaling pathways . The unique structure allows for interaction with cellular targets that are crucial for tumor growth.

Case Study: Anticancer Activity
In one study, a series of acylhydrazones derived from benzoic acid were synthesized and screened for cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting significant potential for further development .

The mechanisms underlying the biological activities of benzoic acid derivatives often involve:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Signal Transduction Modulation : Interference with signaling cascades that lead to cell division and survival.

The precise mechanism for this compound remains to be fully elucidated but likely involves similar pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly affect its potency:

  • Nitro Groups : Increasing the number or position of nitro groups may enhance antibacterial activity.
  • Morpholine Ring : The presence of a morpholine moiety may improve solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Increased Nitro SubstituentsEnhanced antimicrobial activity
Altered Morpholine SubstituentsImproved solubility and efficacy

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